molecular formula C16H23N5O2 B13440813 tert-Butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate CAS No. 1260783-50-3

tert-Butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate

Katalognummer: B13440813
CAS-Nummer: 1260783-50-3
Molekulargewicht: 317.39 g/mol
InChI-Schlüssel: MLEISWAAVNJNFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate (CAS 1260783-50-3) is a high-purity chemical building block designed for pharmaceutical research and development, particularly in the field of oncology. This compound features a piperazine ring, a privileged scaffold in drug discovery that is frequently found in FDA-approved therapeutics . The molecular structure integrates a 5-aminoindazole group, a heterocyclic motif common in many biologically active compounds . The presence of the tert-butoxycarbonyl (Boc) group serves as a critical protecting agent for the secondary amine, facilitating further synthetic manipulations in multi-step organic synthesis . The 5-aminoindazole-piperazine scaffold is of significant interest in medicinal chemistry for constructing potential kinase inhibitors and receptor modulators . Piperazine-containing molecules are widely utilized to optimize the pharmacokinetic properties of drug candidates and act as scaffolds to properly position pharmacophoric groups for target interaction . This makes them valuable in the discovery of new therapeutic agents. Indazole derivatives are recognized for their diverse pharmacological profiles, with research applications spanning several drug discovery areas . This product is offered with a guaranteed purity of 95% . It is supplied For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Eigenschaften

CAS-Nummer

1260783-50-3

Molekularformel

C16H23N5O2

Molekulargewicht

317.39 g/mol

IUPAC-Name

tert-butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H23N5O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)14-12-10-11(17)4-5-13(12)18-19-14/h4-5,10H,6-9,17H2,1-3H3,(H,18,19)

InChI-Schlüssel

MLEISWAAVNJNFJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC3=C2C=C(C=C3)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Photocatalytic One-Step Coupling Method

A modern, efficient method inspired by the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves a visible-light photocatalytic reaction using acridine salts as photocatalysts. This approach is notable for its mild conditions, environmental friendliness, and high yields (up to 95%).

General Procedure:

  • Reagents:

    • Amino-substituted heterocycle (e.g., 2-aminopyridine or analogous 5-aminoindazole derivative)
    • Piperazine-1-carboxylic acid tert-butyl ester
    • Acridine salt photocatalyst (0.1 eq)
    • Oxidant such as 2,2,6,6-tetramethylpiperidine-N-oxide (0.5 eq)
    • Solvent: anhydrous dichloroethane (DCE)
  • Conditions:

    • Oxygen atmosphere (oxygen replacement 3 times)
    • Blue LED light irradiation for 10 hours
    • Room temperature or mild heating
  • Workup:

    • Spin-drying the filtrate
    • Purification by column chromatography
  • Outcome:

    • Colorless white solid product
    • Yields reported around 94-95%

This method avoids heavy metals and hydrogen gas, making it safer and more cost-effective. It is applicable to amino-substituted heterocycles, suggesting potential adaptation to 5-amino-1H-indazole substrates with piperazine-1-carboxylate tert-butyl ester.

Multi-Step Halogenation, Coupling, and Reduction Route

Another established approach, particularly for related aminopyridine derivatives, involves a four-step sequence:

Step No. Reaction Type Description
1 Bromination/Iodination Halogenation of 2-aminopyridine or 5-aminoindazole at specific positions using N-bromosuccinimide or potassium iodate/iodide in acidic medium at low temperature (-15 °C)
2 Oxidation/Debromination Purification and oxidation to stabilize halogenated intermediate
3 Palladium-Catalyzed Coupling Cross-coupling of halogenated aminoheterocycle with piperazine-1-carboxylic acid tert-butyl ester using Pd catalyst and ligand at 20-30 °C for 2-4 hours
4 Reduction If necessary, reduction of nitro or halogen substituents to amines using Zn(Hg)/HCl or Fe/HCl

This method is more traditional and involves careful control of reaction conditions to prevent side reactions and maintain protecting groups. It is suitable for synthesizing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate and can be adapted for indazole derivatives with appropriate halogenation sites.

Comparative Data Table of Preparation Methods

Aspect Photocatalytic One-Step Method Multi-Step Halogenation/Coupling Method
Starting Materials Aminoheterocycle, piperazine tert-butyl ester Halogenated aminoheterocycle, piperazine tert-butyl ester
Catalyst Acridine salt (0.1 eq) Palladium catalyst + ligand
Oxidant 2,2,6,6-Tetramethylpiperidine-N-oxide (0.5 eq) Not required
Solvent Anhydrous dichloroethane Various organic solvents
Reaction Conditions Blue LED light, oxygen atmosphere, 10 h 20-30 °C, 2-4 h stirring
Yield 94-95% Variable, typically 70-90% depending on step efficiency
Environmental Impact Low (no heavy metals, mild conditions) Moderate (use of Pd catalyst and halogen reagents)
Complexity Low (one step) High (multiple steps)
Applicability to Indazole Derivative Potentially adaptable with substrate tuning Applicable with halogenation on indazole ring

Research Notes and Practical Considerations

  • The photocatalytic method's success depends heavily on the availability of the amino-substituted indazole starting material and the compatibility of the indazole ring with photocatalytic conditions.
  • The multi-step halogenation/coupling method requires careful control of halogenation position to avoid over-substitution or undesired side reactions.
  • Protecting groups such as tert-butyl carbamate are stable under both methods but must be monitored during reductions or acidic steps.
  • Purification typically involves column chromatography, and yields are generally high with optimized protocols.
  • Reaction scale-up considerations favor the photocatalytic method due to its simplicity and environmental profile.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Modifications on the Piperazine Core

Analogues with Varying Heterocycles
  • The bromine atom may also serve as a site for further functionalization (e.g., Suzuki coupling). Key difference: Bromopyrimidine vs. aminoindazole; lower hydrogen-bonding capacity.
  • tert-Butyl 4-((5-methylbenzo[D]isoxazol-3-yl)methyl)piperazine-1-carboxylate (): Incorporates a benzoisoxazole scaffold linked via a methylene group. Key difference: Methylbenzoisoxazole substituent; increased lipophilicity (logP ~3.3).
Analogues with Extended Linkers
  • tert-Butyl 4-(5-(3-hydroxyphenyl)thiophene-2-yl)piperazine-1-carboxylate ():
    Features a thiophene-phenyl linker, enhancing conformational flexibility and solubility. The hydroxyl group improves water solubility but may increase susceptibility to oxidative metabolism.

    • Key difference : Thiophene-phenyl vs. indazole; higher polarity (TPSA ~90 Ų vs. ~80 Ų for indazole).
  • tert-Butyl 4-(5-oxo-1,2,3,4-tetrahydro-[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)piperazine-1-carboxylate (): A fused tricyclic system with a triazino-thieno-isoquinoline core. This rigid structure limits rotational freedom but improves binding selectivity in enzyme pockets. Key difference: Complex tricyclic core; higher molecular weight (~500 g/mol vs. ~330 g/mol for indazole derivative).

Functional Group Modifications

Amino vs. Nitro Substitutions
  • However, nitro groups are metabolically labile and may require reduction for bioactivity. Key difference: Nitro substituent; lower metabolic stability compared to aminoindazole.
Carboxylic Acid Derivatives
  • tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (): Incorporates a carbonyl linker, which may influence the molecule’s conformation and hydrogen-bonding patterns. The ester group increases hydrophobicity but can be hydrolyzed in vivo. Key difference: Carbonyl linker; higher logP (~2.8 vs. ~1.9 for indazole derivative).
Metabolic Stability
  • Compounds like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate () degrade in simulated gastric fluid due to oxazolidinone ring instability. In contrast, the Boc-protected indazole derivative shows enhanced stability under similar conditions .
Target Engagement
  • Carbazole derivatives (e.g., ) exhibit potent DNMT1 inhibition due to planar aromatic systems interacting with DNA-binding domains. The indazole analogue may lack this activity but could target kinases via its amino group .

Biologische Aktivität

Tert-butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16_{16}H23_{23}N5_{5}O2_{2}
  • Molecular Weight : 317.386 g/mol
  • CAS Number : 1260783-50-3
  • LogP : 2.786 (indicating moderate lipophilicity) .

The biological activity of tert-butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. Studies suggest that the compound may act as an inhibitor of specific kinases, which are critical in regulating cell proliferation and survival .

Pharmacological Activities

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the growth of tumor cells through mechanisms involving apoptosis and cell cycle arrest .
  • Kinase Inhibition : The compound has been identified as a potential inhibitor of certain receptor tyrosine kinases, which are often implicated in cancer progression. Its selectivity towards specific kinase conformations enhances its therapeutic potential against malignancies characterized by aberrant kinase activity .
  • Neuroprotective Effects : Emerging research suggests that tert-butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate may have neuroprotective properties, potentially offering benefits in neurodegenerative disorders by modulating neuroinflammatory pathways .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological effects of this compound:

StudyFindings
In vitro cytotoxicity assay Demonstrated significant inhibition of cell viability in cancer cell lines with IC50_{50} values in the low micromolar range .
Kinase selectivity profiling Showed preferential binding to inactive conformations of specific kinases, highlighting its potential as a targeted therapy for cancers with known mutations .
Neuroprotection testing Indicated a reduction in neuroinflammation markers in animal models, suggesting a protective role against neuronal damage .

Q & A

Q. What are the optimal synthetic routes for tert-butyl piperazine-1-carboxylate derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate reacts with halogenated heterocycles (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane under reflux with K₂CO₃ as a base, achieving yields of 78–88.7% . Solvent choice (e.g., THF vs. ethyl acetate) and acid/base conditions significantly impact efficiency. For instance, HCl in ethyl acetate facilitates deprotection of intermediates in Method B (60% yield) compared to aqueous THF in Method A (79% yield) . Table 1 : Comparison of synthetic conditions for piperazine derivatives
SubstrateSolventBase/CatalystTemp. (°C)Yield (%)Ref.
5-bromo-2-chloropyrimidine1,4-dioxaneK₂CO₃11088.7
Intermediate 42THF (Method A)H₂ORT79

Q. How can NMR and mass spectrometry be employed to characterize intermediates and final products?

  • Methodological Answer :
  • ¹H NMR : Key signals include the tert-butyl group (1.2–1.5 ppm), piperazine protons (2.5–3.5 ppm), and aromatic indazole protons (6.8–8.0 ppm). For example, in tert-butyl 4-(2-methoxy-2-oxoethyl)-3-oxo-dihydropyrazine derivatives, CH₂CO₂Me and =CHNCH₂ protons resonate at 3.7–4.1 ppm .
  • ¹³C NMR : Confirm Boc-group integrity (C=O at ~155 ppm; C(CH₃)₃ at ~28 ppm) and aromatic carbons (110–150 ppm) .
  • MS (ESI) : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of tert-butyl group: [M+H-100]+ at m/z 243) validate structural motifs .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Tert-butyl piperazine derivatives may exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . Use fume hoods, PPE (gloves, lab coats), and avoid inhalation. Store under inert atmosphere (N₂/Ar) in dark, cool conditions to prevent degradation .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in tert-butyl piperazine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or WinGX determines bond lengths, angles, and intermolecular interactions. For example:
  • Crystal Packing : In tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, C–H···O interactions form zig-zag architectures, while N–H···O bonds stabilize hydrazide derivatives .
  • Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals) via fingerprint plots .
    Key Metrics :
  • Space group (e.g., P1 or P2₁/c)
  • Unit cell parameters (e.g., a = 14.281 Å, β = 110.67°)

Q. What strategies address low reproducibility in synthetic yields for Boc-protected intermediates?

  • Methodological Answer :
  • Purification : Silica gel chromatography (hexane:EtOAc gradients) removes byproducts .
  • Reaction Monitoring : TLC or LCMS tracks intermediate formation (e.g., retention time = 4.92 min for tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) .
  • Scale-Up : Maintain stoichiometric ratios (e.g., 1:1.5 substrate:Boc-piperazine) and optimize reflux time (1.5–12 h) to prevent decomposition .

Q. How does the compound interact with biological targets such as HIF prolyl-hydroxylase?

  • Methodological Answer :
  • Mechanistic Studies : The tert-butyl group and piperazine ring enhance lipophilicity, facilitating membrane penetration. The 5-amino-1H-indazol-3-yl moiety chelates Fe²⁺ in the enzyme active site, inhibiting hydroxylation of hypoxia-inducible factors (HIFs) .
  • SAR Analysis : Modifications at the indazole 5-position (e.g., -NH₂ vs. -NO₂) alter binding affinity. Electrophilic substituents (e.g., -CF₃) improve target engagement .

Q. How can computational tools predict hydrogen-bonding patterns in crystal structures?

  • Methodological Answer :
  • Graph Set Analysis : Classifies H-bond motifs (e.g., D(donor)-A(acceptor) patterns) using software like CrystalExplorer .
  • Density Functional Theory (DFT) : Calculates interaction energies (e.g., C–H···O vs. π–π stacking) to prioritize dominant packing forces .

Data Contradictions and Resolution

  • Synthetic Yield Variability : Method B in yields 60% vs. 79% in Method A due to HCl vs. aqueous THF conditions. Validate via controlled pH and solvent polarity studies.
  • Biological Activity : Moderate antifungal activity in vs. poor antibacterial activity in suggests target specificity. Use gene knockout models to confirm pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.